molecular formula C13H8Cl3NO B2611051 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol CAS No. 75854-16-9

4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol

Cat. No.: B2611051
CAS No.: 75854-16-9
M. Wt: 300.56
InChI Key: UFNCMDIQGLAXQI-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Application : It is used in proteomics research .

Synthesis Analysis

This novel Schiff base, also known as LB , is synthesized through the condensation reaction of 2,4-dichloroaniline with salicyladehyde in a 1:1 ratio. The presence of glacial acetic acid serves as a catalyst during this reaction .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol consists of a phenolic ring with a chloro group at position 4 and an imine group [(E)-[(2,5-dichlorophenyl)imino]methyl] attached at position 2. The compound adopts a planar geometry due to the conjugation between the phenolic and imine moieties .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, it can participate in various reactions typical of phenolic and imine compounds. These reactions may include oxidation, reduction, and coordination with metal ions .


Physical And Chemical Properties Analysis

Scientific Research Applications

Phenolic Compounds in Pharmacology

Phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention for their broad biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others. CGA's ability to modulate lipid and glucose metabolism suggests its potential in treating metabolic-related disorders (Naveed et al., 2018). Similarly, compounds related to the chemical structure of "4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol" may also offer significant pharmacological applications, highlighting the importance of further research to unveil and optimize their biological effects.

Environmental Impact and Degradation

The environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with chlorophenols, underscore the ecological concerns associated with these compounds. Triclosan's partial elimination in sewage treatment and its detection in various environmental compartments raise questions about the fate and impact of similar phenolic compounds in aquatic environments (Bedoux et al., 2012). The study of such compounds, including "this compound," is crucial for developing strategies to mitigate their environmental footprint.

Analytical and Environmental Chemistry

Research on the sorption of phenoxy herbicides to soil and organic matter highlights the environmental behavior of phenolic herbicides and their derivatives. Understanding the factors influencing the sorption and degradation of these compounds, including pH, organic carbon content, and the presence of metal oxides, is essential for predicting their fate in the environment and designing effective remediation strategies (Werner et al., 2012).

Chemosensors and Analytical Applications

Phenolic derivatives, including those based on 4-methyl-2,6-diformylphenol, have shown great promise as chemosensors for detecting a variety of analytes, from metal ions to pH changes. The high selectivity and sensitivity of these chemosensors underline the potential of phenolic compounds in analytical chemistry, suggesting that derivatives of "this compound" could be tailored for specific sensing applications (Roy, 2021).

Safety and Hazards

As with any chemical, proper handling, storage, and disposal precautions are essential. Refer to safety data sheets for detailed safety information .

Properties

IUPAC Name

4-chloro-2-[(2,5-dichlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNCMDIQGLAXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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